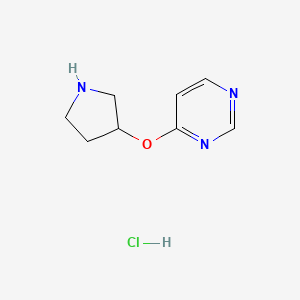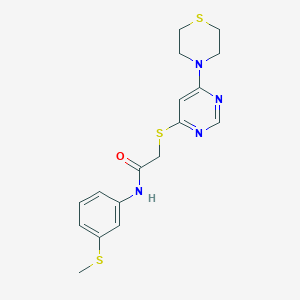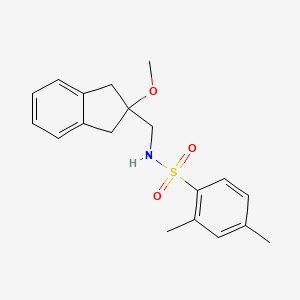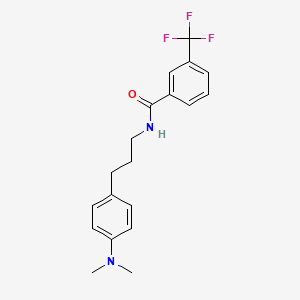
4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Wan et al. designed and synthesized a new series of pyrrolidine derivatives based on a potent inhibitor of myeloid cell leukemia-1 (Mcl-1) protein .Molecular Structure Analysis
The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. For example, Pannala et al. developed a metal- and catalyst-free three-component decarboxylative coupling reaction of proline, aldehydes, and 4-hydroxycarbazole to access pyrrolidinyl-carbazole derivatives .Aplicaciones Científicas De Investigación
Metabolic and Pharmacokinetic Studies
4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride and its derivatives have been extensively studied in the context of metabolism, excretion, and pharmacokinetics. For instance, PF-00734200, a dipeptidyl peptidase IV inhibitor containing a pyrimidine ring, has been examined for its disposition in rats, dogs, and humans. This study revealed insights into the drug's metabolism, primarily through hydroxylation at the pyrimidine ring, and its elimination pathways (Sharma et al., 2012).
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, including those linked with pyrrolidin-3-ol, has been a significant area of research. For example, pyrimidine 1′-aza-C-nucleosides were synthesized using 5-bromouracil and other compounds with pyrrolidin-3-ol, showing the versatility of pyrimidine in nucleoside analogues (Filichev & Pedersen, 2001).
Antitumor Activity
Several studies have explored the antitumor properties of pyrimidine derivatives. One such study synthesized a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, targeting thymidylate and purine nucleotide biosynthesis, and demonstrated their potential as antifolate agents in cancer treatment (Liu et al., 2015).
Molecular Docking Studies
Molecular docking studies involving pyrimidine derivatives have been conducted to understand their interaction with various biological targets, such as c-Met kinase. These studies aid in analyzing molecular features contributing to the inhibitory activity of compounds and in developing predictive models for biological activities (Caballero et al., 2011).
Biological and Antimicrobial Activity
Research has also focused on the biological activities of pyrimidine derivatives, including their cytotoxic properties and antimicrobial activity. For instance, a study on 5-hydroxymethylpyrimidines revealed their moderate level of anticancer properties and their potential as biologically active compounds (Stolarczyk et al., 2021).
Direcciones Futuras
The pyrrolidine ring, a key component of “4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride”, is a versatile scaffold for the development of novel biologically active compounds . Future research could focus on exploring the pharmacophore space of this compound and designing new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
4-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;/h2,4,6-7,9H,1,3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWQBAIIYSVALN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=NC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2378957.png)

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)
![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)


![2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2378968.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)


